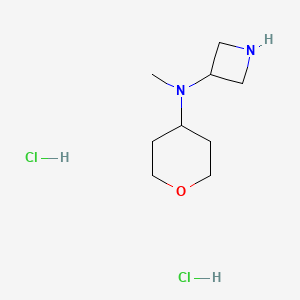
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride
Descripción general
Descripción
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O and its molecular weight is 243.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride (CAS No. 1403767-06-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available research findings.
- Molecular Formula : C₉H₂₀Cl₂N₂O
- Molecular Weight : 243.17 g/mol
- CAS Number : 1403767-06-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits a mechanism that may involve:
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions like metabolic disorders.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against a range of pathogens, although specific data on its efficacy compared to established antibiotics remains limited.
Antimicrobial Properties
Recent studies have indicated that derivatives of azetidinone compounds exhibit significant antibacterial activity. For instance, compounds similar to N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus aureus and other Gram-positive bacteria . This suggests a promising antimicrobial profile that warrants further exploration.
Case Studies
- In Vitro Studies : Research involving HepG2 liver cells showed that compounds with similar structures effectively inhibited fatty acid synthesis without affecting cholesterol synthesis, indicating a selective action that could be leveraged for metabolic disease treatments .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of related compounds, revealing significant reductions in hepatic malonyl-CoA levels, which is crucial for managing obesity and related metabolic syndromes .
Comparative Analysis
A comparison of this compound with other similar compounds reveals its unique properties:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Enzyme Inhibition | Promising results against Gram-positive bacteria |
| CP-640186 | Similar structure | Fatty acid synthesis inhibition | Lowered malonyl-CoA levels in vivo |
| Thiazole Derivatives | Benzofused systems | Antibacterial | Potent against S. pneumoniae with MIC values <0.05 μg/mL |
Propiedades
IUPAC Name |
N-methyl-N-(oxan-4-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11(9-6-10-7-9)8-2-4-12-5-3-8;;/h8-10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENKTIYTKIJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















